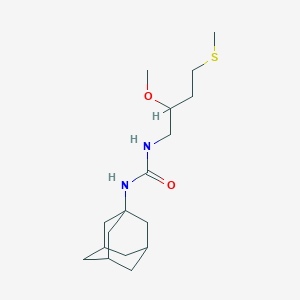
1-(1-Adamantyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields like medicine, agriculture, and material science. This compound is commonly known as ADBU and has been synthesized using different methods. In
科学研究应用
ADBU has shown promising results in various scientific research applications like medicine, agriculture, and material science. In medicine, ADBU has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and cancer. In agriculture, ADBU has been tested for its ability to enhance plant growth and improve crop yield. In material science, ADBU has been used as a building block for the synthesis of new materials with unique properties.
作用机制
The mechanism of action of ADBU is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and receptors in the body. In Alzheimer's disease, ADBU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. In Parkinson's disease, ADBU has been shown to activate dopamine receptors in the brain. In cancer, ADBU has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
ADBU has been shown to have various biochemical and physiological effects in the body. In Alzheimer's disease, ADBU has been shown to improve cognitive function and memory. In Parkinson's disease, ADBU has been shown to improve motor function and reduce tremors. In cancer, ADBU has been shown to inhibit the growth of cancer cells and induce apoptosis. In agriculture, ADBU has been shown to enhance plant growth and improve crop yield.
实验室实验的优点和局限性
ADBU has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. However, ADBU also has some limitations, including its high cost, limited availability, and potential toxicity.
未来方向
There are several future directions for the research on ADBU, including the development of new synthetic methods for ADBU, the study of its potential applications in other fields like energy storage and catalysis, and the investigation of its toxicity and safety profile. Additionally, the development of new derivatives of ADBU with improved properties and efficacy is an area of active research.
Conclusion
In conclusion, ADBU is a chemical compound that has shown significant potential in various scientific research applications like medicine, agriculture, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ADBU is a promising compound that could have a significant impact on various fields in the future.
合成方法
ADBU can be synthesized using different methods, and the most commonly used method is the reaction of 1-adamantylamine with 2-methoxy-4-methylsulfanylbutyl isocyanate. The reaction takes place in a solvent, and the resulting product is purified using different techniques like column chromatography, recrystallization, and distillation.
属性
IUPAC Name |
1-(1-adamantyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2S/c1-21-15(3-4-22-2)11-18-16(20)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOVYOGZUIGGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

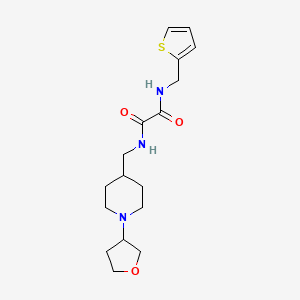
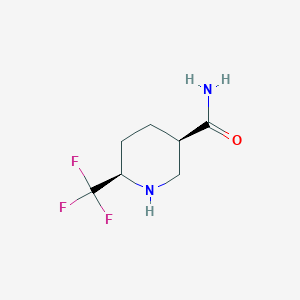
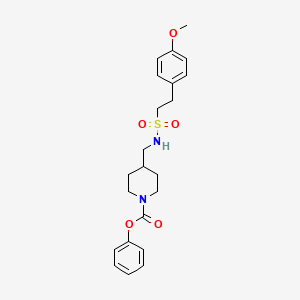
![N-[4-({[3-(benzyloxy)-2-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2486641.png)
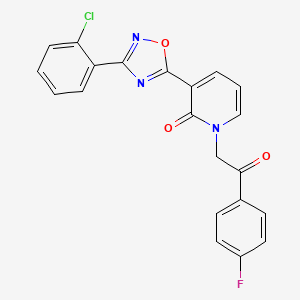
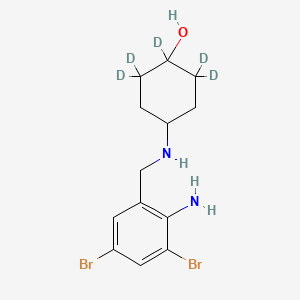

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2486647.png)
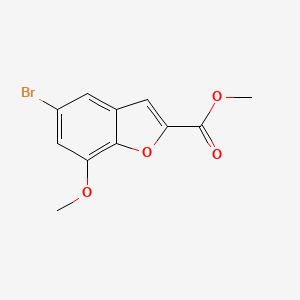
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)
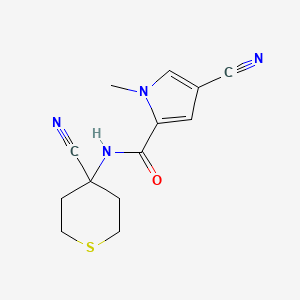
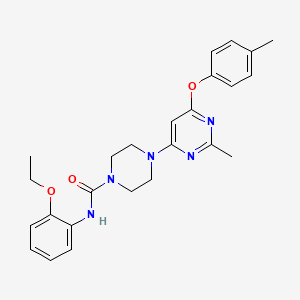

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)